molecular formula C14H19N3S B1676370 Methapyrilene CAS No. 91-80-5

Methapyrilene

Cat. No. B1676370
CAS RN: 91-80-5
M. Wt: 261.39 g/mol
InChI Key: HNJJXZKZRAWDPF-UHFFFAOYSA-N
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Description

Methapyrilene is an antihistamine and anticholinergic of the pyridine chemical class . It was developed in the early 1950s and was sold under the trade names Co-Pyronil and Histadyl EC . It has relatively strong sedative effects, to the extent that its primary use was as a medication for insomnia rather than for its antihistamine action .


Synthesis Analysis

Methapyrilene has been used in various studies as a model hepatotoxin . In one study, methapyrilene concentrations (0.39 µM, 6.25 µM, and 100 µM) were chosen to cover an in vivo-relevant range . The study aimed to characterize the proteomic response of primary rat hepatocytes to methapyrilene .


Molecular Structure Analysis

The molecular formula of Methapyrilene is C14H19N3S . Its average weight is 261.39 and its monoisotopic mass is 261.129968798 .


Chemical Reactions Analysis

Methapyrilene has a density of 1.1±0.1 g/cm3, a boiling point of 389.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 63.9±3.0 kJ/mol and its flash point is 189.4±26.5 °C .


Physical And Chemical Properties Analysis

Methapyrilene has a molar refractivity of 79.1±0.3 cm3, #H bond acceptors: 3, #H bond donors: 0, #Freely Rotating Bonds: 6, #Rule of 5 Violations: 0 . Its ACD/LogP is 2.51, ACD/LogD (pH 5.5): -0.17, ACD/BCF (pH 5.5): 1.00, ACD/KOC (pH 5.5): 1.00, ACD/LogD (pH 7.4): 1.04, ACD/BCF (pH 7.4): 1.33, ACD/KOC (pH 7.4): 13.01 . Its polar surface area is 48 Å2, polarizability is 31.4±0.5 10-24 cm3, surface tension is 49.5±3.0 dyne/cm, and molar volume is 227.6±3.0 cm3 .

Scientific Research Applications

Ultrastructural Liver Changes

Methapyrilene, a known liver carcinogen in rats, induces mitochondrial proliferation in rat liver. However, it does not seem to have genotoxic effects or others that can be directly linked to its carcinogenic action. This was evidenced through studies on structural analogs of methapyrilene, where only one analog showed a slight increase in mitochondria, but it was not significant. The ultrastructural changes in rat liver induced by methapyrilene appear to be unique to this compound (Reznik-Schüller & Lijinsky, 1982).

Hepatotoxicity and Oxidative Stress

Methapyrilene causes periportal necrosis in rats, with its mechanism of hepatotoxicity investigated in cultured male rat hepatocytes. Its toxicity is associated with oxidative stress and mitochondrial dysfunction, and is preventable by certain inhibitors, highlighting a potential area for further research into mitigation strategies for such liver damage (Ratra et al., 1998).

Carcinogenic Comparison with Analog Pyrilamine

Studies compared methapyrilene, a carcinogen, with its structurally similar antihistamine, pyrilamine, which is marginally or noncarcinogenic. This comparison aimed to understand the mechanisms causing different toxicities in structurally similar chemicals. Methapyrilene induced substantial hepatocellular proliferation and protein alterations in rats, unlike pyrilamine. Such studies are critical in understanding the carcinogenic mechanisms of certain compounds (Cunningham et al., 1995).

Novel Bioactivation-Dependent Hepatic Toxicophore

The thiophene ring of methapyrilene was identified as a novel bioactivation-dependent hepatic toxicophore. This study provided insights into the metabolic activation and cytotoxicity of methapyrilene, highlighting the importance of bioactivation in its hepatotoxicity. Such insights are crucial for understanding the molecular mechanisms of drug-induced liver injury (Graham et al., 2008).

Weak Mutagenicity in Salmonella

Methapyrilene demonstrated selective mutagenicity to strain TA1535 of Salmonella typhimurium, albeit weakly. This finding was reproducible and contrasted with earlier reports of its inactivity in Salmonella mutation assays, suggesting a narrow and specific mutagenic potential (Ashby et al., 1988).

Proteomic Analysis in Rat Hepatocytes

A proteomic analysis of methapyrilene toxicity in rat hepatocytes revealed significant effects on intermediary metabolism, particularly on mitochondrial proteins. This study broadened the understanding of methapyrilene's molecular mechanisms of toxicity and provided a basis for further research in this area (Braeuning et al., 2018).

Safety And Hazards

Methapyrilene was shown to be a potent carcinogen . Manufacturers voluntarily withdrew methapyriline drug products from the market in May and June 1979 . It was demonstrated to cause liver cancer in rats when given chronically .

Future Directions

Methapyrilene has been used as a model hepatotoxin especially for transcriptomic analyses using material from in vivo studies . Much less transcriptomics data are available from in vitro studies, and no studies have investigated proteomic effects of methapyrilene in vitro . Thus, future research could focus on these areas to broaden our knowledge on the molecular mechanisms of methapyrilene toxicity .

properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine
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InChI

InChI=1S/C14H19N3S/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14/h3-8,11H,9-10,12H2,1-2H3
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InChI Key

HNJJXZKZRAWDPF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2
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Molecular Formula

C14H19N3S
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DSSTOX Substance ID

DTXSID2023278
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Molecular Weight

261.39 g/mol
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Physical Description

Methapyrilene is a clear colorless liquid. (NTP, 1992)
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Boiling Point

343 to 347 °F at 3 mmHg (NTP, 1992), 173-175 °C at 3.00E+00 mm Hg, 173-175 °C @ 3 MM HG, BP: 125-135 °C @ 0.45 MM HG
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Solubility

WHITE CRYSTALLINE POWDER; USUALLY FAINT ODOR; SOL IN WATER & ALCOHOL; PH (1 IN 20 SOLN) BETWEEN 3 & 4. /METHAPYRILENE FUMARATE/
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Vapor Pressure

7.0X10-4 mm Hg at 25 °C (extrapolated from vapor pressure data at higher temperatures, SRC)
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Mechanism of Action

VERY LITTLE IS KNOWN ABOUT MODE OF CNS ACTION OF THESE NONPRESCRIPTION DRUGS. IT HAS BEEN SUGGESTED THAT CENTRAL ANTIMUSCARINIC ACTION IS COMMON TO ALL. /NONPRESCRIPTION SEDATIVE-HYPNOTIC DRUGS/
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Product Name

Methapyrilene

Color/Form

LIQUID

CAS RN

91-80-5
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Melting Point

MP: 135-136 °C. /METHAPYRILENE FUMARATE/
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,490
Citations
HF RIVES, BB WARD, ML Hicks - Journal of the American …, 1949 - jamanetwork.com
… Roth and co-workers 1 from the Abbott Laboratories reported the pharmacologic properties of methapyrilene. On isolated portions of ileum in the guinea pig and rabbits, they …
Number of citations: 20 jamanetwork.com
HK Hamadeh, BL Knight, AC Haugen… - Toxicologic …, 2002 - journals.sagepub.com
Methapyrilene (MP) exposure of animals can result in an array of adverse pathological responses including hepatotoxicity. This study investigates gene expression and …
Number of citations: 149 journals.sagepub.com
A Craig, J Sidaway, E Holmes, T Orton… - Journal of proteome …, 2006 - ACS Publications
Administration of high doses of the histamine antagonist methapyrilene to rats causes periportal liver necrosis. The mechanism of toxicity is ill-defined and here we have utilized an …
Number of citations: 173 pubs.acs.org
EP Calandre, N Alferez, K Hassanein… - Clinical …, 1981 - Wiley Online Library
… used for detection of methapyrilene had a minimal … methapyrilene did plasma levels exceed this concentration. To our knowledge there is no published information on methapyrilene …
Number of citations: 11 ascpt.onlinelibrary.wiley.com
W Lijinsky, MD Reuber, BN Blackwell - Science, 1980 - science.org
… Our conclusion is that methapyrilene hydrochloride is strongly carcinogenic for the liver of … or type of methapyrilene-induced tumors. The total dose of methapyrilene hydrochloride …
Number of citations: 200 www.science.org
JC Mirsalis - Mutation Research/Reviews in Genetic Toxicology, 1987 - Elsevier
The antihistamine methapyrilene hydrochloride (MP) has been shown to be a potent hepatocarcinogen in rats, but not in hamsters or guinea pigs. This finding is in contrast to the …
Number of citations: 50 www.sciencedirect.com
NT Turner, JL Woolley Jr, JC Hozier, JR Sawyer… - Mutation Research …, 1987 - Elsevier
Methapyrilene (MP), a sedating antihistamine, is a potent rat hepatocarcinogen which has been thought to be non-genotoxic on the basis of the negative results in a small number of …
Number of citations: 47 www.sciencedirect.com
V Tryndyak, I Kindrat, K Dreval, MI Churchwell… - Food and Chemical …, 2018 - Elsevier
… liver carcinogen methapyrilene for 72 h and transcriptomic and DNA methylation profiles were examined. Treatment of HepaRG cells with the liver carcinogens AFB1 and methapyrilene …
Number of citations: 31 www.sciencedirect.com
SS Singer, W Lijinsky, LE Kratz, NC Jr, JE Rose - Xenobiotica, 1987 - Taylor & Francis
… the methapyrilene metabolized. The possibility of metabolic conversion of the tertiary amino groups present in methapyrilene to … of rat metabolize methapyrilene to reactive intermediates …
Number of citations: 11 www.tandfonline.com
GS Ratra, WA Morgan, J Mullervy, CJ Powell… - Toxicology, 1998 - Elsevier
… The concentration-dependent protection from methapyrilene toxicity afforded by … the toxic effects of methapyrilene. These data suggest that the toxicity of methapyrilene is predominantly …
Number of citations: 49 www.sciencedirect.com

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